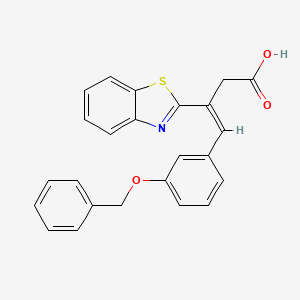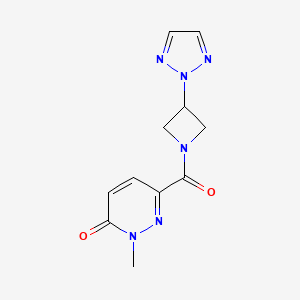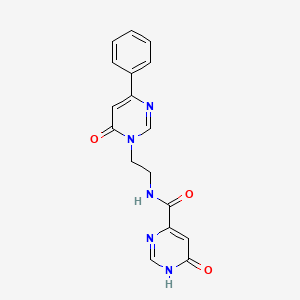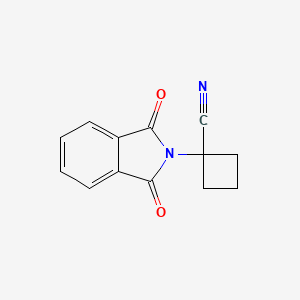![molecular formula C20H23NO2 B2545305 2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2319634-02-9](/img/structure/B2545305.png)
2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 5]nonan-1-yl)acetamide.
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves binding to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor has been shown to modulate various ion channels, including voltage-gated calcium channels, and to regulate intracellular calcium homeostasis. This, in turn, can affect various physiological processes such as neurotransmitter release, neuronal excitability, and cell survival.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of intracellular calcium homeostasis, and neuroprotection. It has also been investigated for its potential use in treating various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors. Additionally, it has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other sigma-1 receptor ligands, which may require higher concentrations for effective modulation.
Direcciones Futuras
There are several future directions for research on 2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One direction is to further investigate its potential use in treating various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on intracellular calcium homeostasis and ion channel modulation. Additionally, it may be useful to develop more potent analogs of this compound for more effective modulation of the sigma-1 receptor.
Métodos De Síntesis
The synthesis method of 2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves the reaction of naphthalene-1-carboxylic acid with 7-oxaspiro[3.5]nonan-1-amine in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The resulting compound is a white solid with a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. Additionally, it has been investigated for its potential use as a tool compound for studying the sigma-1 receptor and its role in disease states.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(21-18-8-9-20(18)10-12-23-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKREHSLJIIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=CC4=CC=CC=C43)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![(2-phenylthiazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2545231.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)
![2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2545234.png)


![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)
![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)